{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a pyridine ring, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a thiazole intermediate.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiazole ring, potentially leading to the formation of dihydropyridine or dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid can serve as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways, and it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s thiazole and pyridine rings can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}butyric acid: Similar structure but with a butyric acid moiety.
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
The uniqueness of {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid is a complex organic compound notable for its diverse biological activities. This compound features a pyridine ring, a thiazole ring, and an acetic acid moiety, contributing to its potential therapeutic applications in medicinal chemistry. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.34 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's thiazole and pyridine rings facilitate non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes, influencing their activity and function.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance potency against cancer cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 5.0 |
Compound B | A549 (Lung Cancer) | 3.2 |
Compound C | HeLa (Cervical Cancer) | 2.8 |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiazole derivatives showed that modifications to the pyridine moiety significantly enhanced their anticancer activity against the A431 cell line. The most active compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Another investigation revealed that this compound demonstrated potent antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Properties
IUPAC Name |
2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-1-3-12-4-2-8/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGAFRAREJVJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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